![molecular formula C16H14N2O B1414736 3-{[(Quinolin-8-yl)amino]methyl}phenol CAS No. 1019573-28-4](/img/structure/B1414736.png)
3-{[(Quinolin-8-yl)amino]methyl}phenol
説明
“3-{[(Quinolin-8-yl)amino]methyl}phenol” is a chemical compound with the molecular formula C16H14N2O . It is an intermediate and is not considered a hazardous compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “3-{[(Quinolin-8-yl)amino]methyl}phenol”, often involves the use of aromatic ortho-diamines . Intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation methodologies using mono-propargylated aromatic ortho-diamines have been reported . These reactions can be conducted using either stannic chloride or indium (III) chloride .
Molecular Structure Analysis
Quinoline, a key component of “3-{[(Quinolin-8-yl)amino]methyl}phenol”, is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline derivatives can be synthesized through various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
科学的研究の応用
Anticancer Activity
Quinoline derivatives have been identified as potent anticancer agents. They can interact with various cellular targets and interfere with cancer cell proliferation. The presence of the quinoline moiety in “3-{[(Quinolin-8-yl)amino]methyl}phenol” suggests that it may exhibit anticancer properties by targeting specific enzymes or receptors involved in tumor growth and metastasis .
Antioxidant Properties
Compounds with quinoline structures have shown significant antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is particularly beneficial in preventing diseases associated with oxidative damage, such as neurodegenerative disorders .
Anti-Inflammatory Uses
The anti-inflammatory potential of quinoline derivatives makes them candidates for treating inflammatory conditions. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting the progression of inflammatory diseases .
Antimalarial Applications
Quinoline-based compounds have a long history of use in antimalarial drugs. Their ability to inhibit the growth of Plasmodium species, which cause malaria, makes them valuable in the development of new antimalarial therapies .
Anti-SARS-CoV-2 (COVID-19)
Recent studies have explored the use of quinoline derivatives as potential treatments for COVID-19. Their interaction with viral proteins could disrupt the virus’s life cycle, offering a new avenue for therapeutic intervention against SARS-CoV-2 .
Safety and Hazards
特性
IUPAC Name |
3-[(quinolin-8-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-14-7-1-4-12(10-14)11-18-15-8-2-5-13-6-3-9-17-16(13)15/h1-10,18-19H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITKOBMDTPUIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=CC(=CC=C3)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Quinolin-8-yl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



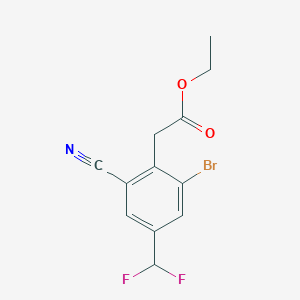
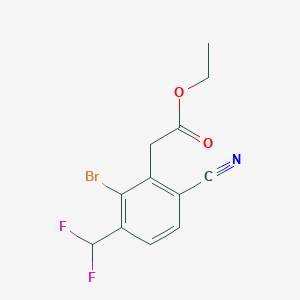

![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)
amine](/img/structure/B1414665.png)
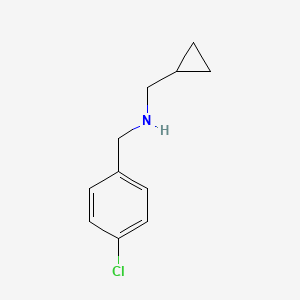
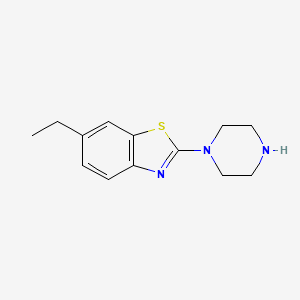
![2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1414669.png)
![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1414670.png)

![2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1414672.png)
![Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate](/img/structure/B1414673.png)
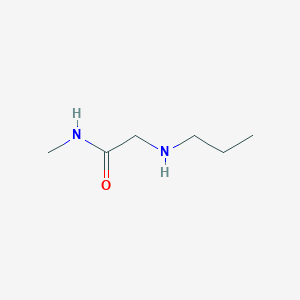
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1414675.png)